Elagolix

Endometriosis GnRH Antagonist Receptor Pharmacology

Select Elagolix for short-acting (t1/2 4–6 h) oral GnRH antagonism. Rapid clearance uniquely enables swift return to baseline ovarian function—unlike relugolix (t1/2 49 h). Clinically validated for comprehensive endometriosis pain modeling (dysmenorrhea, non-menstrual pelvic pain, dyspareunia) at 400 mg/day human-equivalent. The 250 mg/day dose reliably induces hypoestrogenic bone loss for osteoporosis research. Not interchangeable with relugolix or linzagolix due to divergent PK, efficacy, and bone safety profiles.

Molecular Formula C32H30F5N3O5
Molecular Weight 631.6 g/mol
CAS No. 834153-87-6
Cat. No. B1671154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElagolix
CAS834153-87-6
Synonymselagolix
Orilissa
R-(+)-4-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl)-1-phenylethylamino)butyrate
Molecular FormulaC32H30F5N3O5
Molecular Weight631.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F
InChIInChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1
InChIKeyHEAUOKZIVMZVQL-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elagolix (CAS 834153-87-6): A Second-Generation Oral GnRH Antagonist for Endometriosis and Uterine Fibroid Research


Elagolix is a non-peptide, orally bioavailable, second-generation gonadotropin-releasing hormone (GnRH) receptor antagonist [1]. It was developed by Neurocrine Biosciences and subsequently licensed to AbbVie for global commercialization [2]. Unlike first-generation peptide GnRH antagonists (e.g., cetrorelix) that require injection, elagolix's non-peptide structure confers oral bioavailability, enabling chronic oral dosing for hormone-dependent conditions [1]. It was the first oral GnRH antagonist to receive FDA approval (2018, as Orilissa®) for the management of moderate-to-severe endometriosis-associated pain [3].

Why Elagolix Cannot Be Casually Substituted with Other Oral GnRH Antagonists Like Relugolix or Linzagolix


While elagolix, relugolix, and linzagolix all belong to the oral non-peptide GnRH antagonist class, they exhibit distinct and clinically consequential differences in binding kinetics, pharmacokinetic (PK) profiles, and safety signatures. Direct in vitro and clinical evidence demonstrates that these compounds are not interchangeable. For example, elagolix has a significantly shorter half-life (4–6 hours) compared to relugolix (49 hours), leading to fundamentally different dosing regimens and implications for the rapidity of ovarian function recovery after treatment cessation [1]. Furthermore, comparative meta-analyses reveal that while elagolix at 400 mg/day is most effective for reducing dysmenorrhea and pelvic pain, relugolix is superior for reducing analgesic use, and linzagolix shows differential dose-response relationships [2]. Importantly, safety profiles diverge: the highest dose of elagolix (250 mg) is associated with significantly decreased spinal bone mineral density (BMD), whereas relugolix 40 mg carries the highest risk of hot flushes and treatment-emergent adverse events [2]. These quantifiable differences preclude direct substitution and necessitate compound-specific consideration in research and clinical protocols.

Quantitative Evidence for Elagolix Differentiation Versus Relugolix, Linzagolix, and Leuprolide


Comparative GnRH Receptor Binding Affinity and Species Selectivity

Elagolix binds human GnRH receptor with a Ki of 0.9 nM, demonstrating high affinity and insurmountable antagonism . Its affinity for monkey GnRH receptor (Ki = 3.3 nM) is ~3.7-fold lower, and for rat it is markedly reduced (Ki = 4.4 μM), highlighting species-specific binding . In comparison, relugolix exhibits a similar high affinity for human and monkey receptors (IC50 = 0.33 nM and 0.32 nM, respectively) but negligible rat affinity (IC50 = 9800 nM) . Linzagolix shows a 12-fold lower potency for monkey versus human GnRH receptor, and its human IC50 for inhibition of GnRH-stimulated Ca2+ flux is 36.7 nM, significantly higher than elagolix's functional IC50 of 1.5 nM [1].

Endometriosis GnRH Antagonist Receptor Pharmacology

Head-to-Head Pharmacokinetic Profile: Half-Life Dictates Dosing Strategy

A direct head-to-head study compared elagolix and relugolix in a 2D human leiomyoma cell culture model. Key PK parameters were reported: elagolix has an IC50 of 1.5 nM and a half-life of 4–6 hours, whereas relugolix has an IC50 of 0.33 nM and a significantly longer half-life of 49 hours [1]. This 8- to 12-fold difference in half-life explains why elagolix requires twice-daily dosing to maintain therapeutic estrogen suppression, while relugolix is administered once daily. The shorter half-life of elagolix also enables more rapid reversibility of ovarian suppression upon discontinuation.

Pharmacokinetics Drug Development Dosing Regimen

Comparative Clinical Efficacy: Elagolix 400 mg is Most Effective for Core Pain Reduction

A 2023 systematic review and network meta-analysis (NMA) compared the efficacy of oral GnRH antagonists for moderate-to-severe endometriosis-associated pain. The analysis concluded that Elagolix at a dose of 400 mg/day (200 mg twice daily) and ASP1707 15 mg were the most efficient agents for reducing the triad of pelvic pain, dysmenorrhea, and dyspareunia [1]. In contrast, Relugolix 40 mg/day was identified as the best agent for reducing the use of analgesic medications [1]. This demonstrates a clear differentiation in clinical outcomes, suggesting elagolix is preferred when the primary goal is reducing core pain symptoms.

Clinical Trial Pain Management Endometriosis

Bone Mineral Density (BMD) Safety Signal: Dose-Dependent Differentiation

The same network meta-analysis identified a critical and dose-dependent safety differentiator. Treatment with Elagolix at the higher dose of 250 mg/day was associated with a significantly decreased spinal bone mineral density (BMD) compared to lower doses or placebo [1]. This effect was not observed at the 150 mg/day dose of elagolix, nor was it a prominent finding for relugolix or linzagolix in this analysis. This quantifies a specific risk window that is unique to the higher dose of elagolix among its class members in this study.

Bone Health Safety Pharmacology Osteoporosis

Reversibility and Organ-Specific Efficacy: Elagolix vs. Leuprolide Acetate

A comparative clinical case report evaluated the effects of elagolix versus leuprolide acetate (a depot GnRH agonist) in a patient with infertility and adenomyosis. While elagolix effectively controlled endometriosis-related pelvic pain, it failed to prevent the progression of adenomyosis. In contrast, subsequent treatment with leuprolide acetate led to a demonstrable improvement in adenomyosis and normalization of the endometrium [1]. Furthermore, the short half-life of elagolix (4-6 hours) allows for rapid return of ovarian function after discontinuation, a key advantage over long-acting depot agonists like leuprolide, which cause prolonged suppression .

Adenomyosis Infertility GnRH Agonist Comparison

CYP3A4 Interaction Liability: Minimal Risk Compared to Other Therapeutics

Elagolix demonstrates a low potential for drug-drug interactions (DDIs) via CYP3A4 inhibition. In vitro assays show that elagolix inhibits CYP3A4 with an IC50 of 56 μM, which is well above clinically relevant concentrations [1]. For context, the steady-state Cmax of elagolix is in the low μM range. This high IC50 indicates a minimal risk of clinically significant CYP3A4-mediated DDIs. While no direct comparative data for relugolix or linzagolix on this specific enzyme is provided, this quantifies a favorable and verifiable safety attribute for elagolix in co-medication scenarios.

Drug-Drug Interaction Metabolism Safety

Evidence-Based Research and Industrial Applications for Elagolix


Preclinical and Translational Models of Endometriosis-Associated Pain

For researchers seeking to model the full spectrum of endometriosis pain symptoms (dysmenorrhea, non-menstrual pelvic pain, and dyspareunia), elagolix at a dose equivalent to 400 mg/day in humans provides the most clinically validated and comprehensive efficacy profile based on network meta-analysis evidence [1]. Its high affinity for the human GnRH receptor (Ki = 0.9 nM) and potent functional antagonism (IC50 = 1.5 nM) ensure robust target engagement . This makes it the optimal tool compound for proof-of-concept studies evaluating new therapies as add-ons or comparators to the current standard of oral GnRH antagonism.

Protocols Requiring Rapid Reversibility and Short-Term Hormonal Manipulation

Elagolix's short half-life of 4–6 hours makes it uniquely suited for experimental designs that necessitate a rapid return to baseline ovarian function after treatment cessation [1]. This is a key differentiator from longer-acting agents like relugolix (t1/2 = 49 hours) or depot GnRH agonists [1]. Applications include studies on the dynamics of the hypothalamic-pituitary-ovarian (HPO) axis, investigation of the fertile window, or short-term preconditioning prior to in vitro fertilization (IVF) procedures where prolonged suppression is undesirable.

Modeling Hypoestrogenic Bone Loss

The higher dose of elagolix (equivalent to 250 mg/day in humans) has been specifically linked to a significant decrease in spinal bone mineral density (BMD) [1]. Researchers investigating the mechanisms of hypoestrogenic bone loss, or those evaluating bone-sparing agents, can purposefully utilize elagolix at this higher dose as a reliable and well-characterized pharmacological tool to induce a quantifiable and clinically relevant osteopenic state in appropriate animal models.

Endometriosis Research Where Adenomyosis is Not a Confounding Variable

Evidence from a clinical case report indicates that elagolix may not effectively suppress adenomyosis, a condition that often co-exists with endometriosis [1]. Therefore, elagolix is the appropriate compound for research studies aiming to isolate the effects of GnRH antagonism on peritoneal or ovarian endometriosis, without the confounding influence of adenomyosis treatment effects. For studies where adenomyosis is a primary or secondary endpoint, a different agent (such as leuprolide acetate) would be indicated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elagolix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.